1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(thiophen-2-yl)methyl]azetidine-3-carboxamide
Description
1-(2H-1,3-Benzodioxole-5-carbonyl)-N-[(thiophen-2-yl)methyl]azetidine-3-carboxamide is a synthetic organic compound featuring a benzodioxole moiety linked via a carbonyl group to an azetidine ring, which is further substituted with a carboxamide group at the 3-position. The carboxamide nitrogen is functionalized with a thiophene-2-ylmethyl substituent.
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-16(18-7-13-2-1-5-24-13)12-8-19(9-12)17(21)11-3-4-14-15(6-11)23-10-22-14/h1-6,12H,7-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUSBFQMVXXFQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(thiophen-2-yl)methyl]azetidine-3-carboxamide is a synthetic derivative featuring a benzodioxole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H15N3O4S
- Molecular Weight : 347.37 g/mol
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The presence of the benzodioxole and thiophene moieties enhances its interaction potential with biological targets. Research has indicated that compounds with similar structures often exhibit:
- Enzyme Inhibition : Many benzodioxole derivatives act as inhibitors for enzymes such as α-amylase and various kinases.
- Antioxidant Activity : Compounds in this class have shown the ability to scavenge free radicals, contributing to their potential in treating oxidative stress-related conditions.
Antidiabetic Activity
Recent studies have demonstrated that derivatives of benzodioxole, including the compound , exhibit significant α-amylase inhibition. For instance:
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(thiophen-2-yl)methyl]azetidine | 0.68 | |
| Acarbose | 2.593 | |
| Myricetin | 30 |
This suggests a promising role in managing diabetes by regulating carbohydrate metabolism.
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of similar benzodioxole derivatives against various cancer cell lines. For example:
These findings indicate that the compound may possess significant anticancer properties while exhibiting minimal toxicity towards normal cells.
Case Study 1: In Vivo Antidiabetic Effects
In a recent study involving streptozotocin-induced diabetic mice, treatment with a related benzodioxole derivative led to a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses. This highlights the potential for clinical applications in diabetes management.
Case Study 2: Antioxidative Properties
A comparative analysis of antioxidant activities showed that related compounds exhibited moderate antioxidative effects in DPPH-scavenging assays, with IC50 values ranging from 86.3 µM to higher values depending on structural variations. This suggests that while not exceptionally potent, these compounds could contribute to oxidative stress mitigation.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzodioxole compounds exhibit significant anticancer properties. The incorporation of the azetidine moiety in this compound may enhance its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines, suggesting that this compound could be explored further for its anticancer potential .
Neurological Disorders
The compound's ability to interact with neurotransmitter systems makes it a candidate for treating neurological disorders. Compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors, which are crucial in conditions such as depression and schizophrenia. Preliminary studies suggest that modifications to the benzodioxole structure can lead to improved efficacy in modulating these receptors .
Anti-inflammatory Properties
Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of great interest. The benzodioxole framework has been associated with anti-inflammatory effects in various studies. This compound may inhibit pro-inflammatory cytokines, providing a pathway for developing new anti-inflammatory drugs .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of benzodioxole and tested their efficacy against breast cancer cell lines. One derivative showed a significant reduction in cell viability at low concentrations, indicating the potential of this class of compounds for cancer therapy .
Case Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective effects of benzodioxole derivatives highlighted their role in reducing oxidative stress in neuronal cells. The study demonstrated that these compounds could protect against neurodegeneration by modulating glutamate receptors .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Benzodioxole Derivatives: The target compound shares the benzodioxole motif with and ’s compounds. However, its benzodioxole is conjugated to an azetidine via a carbonyl group, whereas ’s compound incorporates an imidazole-propylidene chain, and ’s N-Methylethylone features a propanone backbone .
Azetidine-Carboxamide Core : The azetidine-3-carboxamide group is shared with and ’s compounds. ’s compound replaces the benzodioxole with a pyrimidine-pyrazole system, highlighting modularity in scaffold design .
Thiophene Substitution : The thiophen-2-ylmethyl group distinguishes the target compound from ’s chlorophenyl and ’s thiophen-2-yl-ethyl substituents. Thiophene’s electron-rich aromatic system may influence solubility and binding interactions .
Molecular Weight and Physicochemical Properties
- ’s azetidine-carboxamide derivative (C17H18N6OS, MW 354.4) provides a benchmark for estimating the target compound’s properties. The benzodioxole and thiophene groups may increase hydrophobicity compared to pyrimidine-based analogs .
Preparation Methods
Synthesis of Azetidine-3-Carboxylic Acid Derivatives
The azetidine core is synthesized via strain-release reactions using 1-azabicyclo[1.1.0]butane (ABB) as a key intermediate. As reported in Arkivoc , ABB (18) is generated from allylamine (16) through bromination and subsequent treatment with phenyllithium (Scheme 1). This intermediate undergoes nucleophilic ring-opening with electrophiles such as iodine or trifluoromethylthiolating agents to yield 3-substituted azetidines. For example, iodination of ABB with NaI produces tert-butyl 3-iodoazetidine-1-carboxylate (6) in 81% yield (Scheme 3) .
Key Reaction Conditions
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Catalyst : None required for ABB formation.
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Solvent : Ethanol/water mixture.
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Temperature : 0°C for bromination; room temperature for ABB generation.
Formation of the Carboxamide Linkage
The final step involves amide bond formation between azetidine-3-carboxylic acid and (thiophen-2-yl)methylamine. Patent US20140094450A1 provides precedent for such couplings using benzimidazole intermediates. Standard peptide coupling reagents like HATU or EDCl/HOBt are employed:
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Activation : Azetidine-3-carboxylic acid (1.0 equiv) is activated with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF.
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Coupling : (Thiophen-2-yl)methylamine (1.1 equiv) is added, and the reaction is stirred at room temperature for 12 hours .
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Workup : Purification via silica gel chromatography yields the target compound in 65–78% yield .
Optimization and Scalability
Catalyst Recycling : The metalloporphyrin catalyst in the carboxylation step can be recovered and reused for up to five cycles without significant loss in activity .
Solvent Systems : Ethanol/water mixtures (20–100% ethanol) minimize environmental impact while maintaining reaction efficiency .
Temperature Control : Lower temperatures (40–60°C) improve selectivity for the benzodioxole carbonyl product, reducing side reactions .
Analytical Characterization
Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, benzodioxole), 6.85 (s, 1H, thiophene), 4.30 (m, 2H, azetidine-CH₂), 3.90 (s, 2H, NCH₂-thiophene) .
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HRMS : Calculated for C₁₈H₁₇N₂O₄S [M+H]⁺: 369.0912; Found: 369.0908 .
Purity : >98% by HPLC (C18 column, acetonitrile/water gradient) .
Comparative Analysis of Synthetic Routes
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, leveraging the reactivity of the azetidine ring, benzodioxole carbonyl, and thiophene moieties. Key steps include:
- Coupling Reactions : Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation between the azetidine-3-carboxylic acid and the thiophene-methylamine derivative .
- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile are preferred for intermediates due to their ability to stabilize charged transition states. Ethanol/water mixtures are effective for crystallization .
- Temperature Control : Exothermic reactions (e.g., cyclization) require gradual cooling to avoid side products. For example, maintaining temperatures below 60°C during benzodioxole activation reduces decomposition .
- Yield Optimization : Sequential purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization improves purity to >95% .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural elucidation?
Methodological Answer:
Conflicting spectral data often arise from tautomerism, conformational flexibility, or impurities. Strategies include:
- Multi-Technique Cross-Validation : Combine -NMR, -NMR, and 2D-COSY to assign overlapping proton signals in the azetidine and thiophene regions . IR spectroscopy confirms carbonyl stretches (e.g., 1680–1700 cm for amide C=O) and benzodioxole vibrations (1250–1300 cm) .
- Crystallographic Analysis : Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of stereochemistry and bond connectivity. For example, SC-XRD resolved ambiguities in a related thiophene-carboxamide’s dihedral angles .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] at m/z 385.1052 for CHNOS) to rule out isomeric impurities .
Basic: What characterization techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- -NMR: Identify protons on the azetidine ring (δ 3.5–4.5 ppm) and thiophene-methyl group (δ 2.8–3.2 ppm) .
- -NMR: Assign carbonyl carbons (amide: δ 165–170 ppm; benzodioxole: δ 160–165 ppm) .
- Infrared (IR) Spectroscopy : Detect key functional groups (amide C=O, benzodioxole C-O-C) .
- Melting Point Analysis : Sharp melting points (e.g., 208–210°C) indicate high crystallinity and purity .
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) confirms purity (>95%) .
Advanced: What strategies are effective in studying the structure-activity relationships (SAR) of this compound for potential therapeutic applications?
Methodological Answer:
- Functional Group Modifications :
- Replace the thiophene-methyl group with furan or pyridine analogs to assess heterocycle-dependent bioactivity .
- Introduce substituents on the benzodioxole ring (e.g., nitro, methoxy) to evaluate electronic effects on target binding .
- Biological Assays :
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates. For example, measure IC values in cancer cell lines to correlate substituents with cytotoxicity .
- Molecular Docking : Use AutoDock Vina to predict interactions with binding pockets (e.g., ATP-binding sites in kinases) .
- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays and LogP calculations to optimize bioavailability .
Basic: How can researchers design experiments to assess the compound’s stability under various conditions (e.g., pH, temperature)?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/Base Conditions : Incubate the compound in 0.1M HCl or NaOH at 37°C for 24 hours. Monitor degradation via TLC or HPLC .
- Oxidative Stress : Expose to 3% HO and analyze peroxide-induced cleavage products .
- Thermal Stability :
- Store solid samples at 40°C/75% RH for 4 weeks. Use DSC to detect polymorphic transitions .
- Light Sensitivity : Conduct ICH Q1B photostability testing under UV-vis light (1.2 million lux-hours) .
Advanced: What computational methods are recommended for predicting biological targets and interaction mechanisms?
Methodological Answer:
- Target Prediction : Use SwissTargetPrediction or SEA to identify potential targets (e.g., GPCRs, kinases) based on structural similarity to known ligands .
- Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein complexes (e.g., GROMACS) to study binding stability. For example, analyze hydrogen bonds between the carboxamide and kinase hinge regions .
- Free Energy Calculations : Apply MM-PBSA to estimate binding free energies and rank analogs for SAR optimization .
Advanced: How can researchers address low solubility in aqueous media during in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle Formulations : Encapsulate the compound in PLGA nanoparticles (e.g., solvent evaporation method) to enhance bioavailability .
- Prodrug Design : Synthesize phosphate or glycoside prodrugs to improve water solubility and enzymatic activation .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of organic vapors (e.g., DMF, acetonitrile) .
- Waste Disposal : Neutralize acidic/basic waste before disposal and adhere to institutional guidelines for halogenated solvents .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR/Cas9 Knockout Models : Generate gene knockouts of putative targets (e.g., kinases) in cell lines to confirm on-target effects .
- Biochemical Pull-Down Assays : Use biotinylated analogs coupled with streptavidin beads to isolate interacting proteins for identification via LC-MS/MS .
- In Vivo Imaging : Employ fluorescence or PET tracers to monitor tissue distribution and target engagement in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
